

# A Comparative Analysis of T-Cell Responses to Influenza M1 and NP Epitopes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-cell responses directed against two key internal proteins of the influenza A virus: Matrix protein 1 (M1) and Nucleoprotein (NP). While the initial inquiry specified the M1(61-72) epitope, the vast body of scientific literature points to the HLA-A2-restricted M1(58-66) epitope (sequence: GILGFVFTL) as the immunodominant epitope for this protein. Consequently, this guide will focus on the well-characterized M1(58-66) epitope in comparison with various immunodominant NP epitopes to provide a data-supported overview for researchers in the field. This analysis is critical for the development of universal influenza vaccines and T-cell-based immunotherapies.

### **Executive Summary**

Influenza virus nucleoprotein (NP) and matrix protein 1 (M1) are internal viral proteins that are highly conserved across different influenza A virus strains. This conservation makes them attractive targets for universal vaccine strategies aimed at inducing T-cell mediated immunity. Both CD4+ and CD8+ T-cell responses to NP and M1 epitopes are associated with protective immunity, contributing to viral clearance and reduced disease severity.[1][2] Studies have consistently shown that NP and M1 are the major targets of the T-cell response in humans.[1]

This guide will delve into the specifics of T-cell recognition of these epitopes, presenting quantitative data from key experimental assays, detailed experimental protocols, and a visualization of the underlying signaling pathways.



# Data Presentation: Quantitative Comparison of T-Cell Responses

The following tables summarize quantitative data from studies assessing T-cell responses to influenza M1 and NP epitopes. The data is primarily derived from two common assays: the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-producing cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines.

Table 1: Frequency of IFN-y Secreting Cells in Response to M1 and NP Epitopes (ELISpot Assay)

| Epitope          | Donor HLA Type | Frequency (Spot<br>Forming Units /<br>10^6 PBMCs) | Reference |
|------------------|----------------|---------------------------------------------------|-----------|
| M1(58-66)        | HLA-A2         | 50 - 2500                                         | [3]       |
| NP(383-391)      | HLA-B27        | 100 - 1500                                        | [3]       |
| NP(418-426)      | HLA-B35        | 50 - 800                                          | [4]       |
| Various NP pools | Mixed          | 100 - 1200                                        | [5]       |
| Various M1 pools | Mixed          | 80 - 1000                                         | [5]       |

Note: The range of responses can be broad and depends on the individual's immune history and the specific experimental conditions.

Table 2: Percentage of Cytokine-Producing CD8+ T-Cells in Response to M1 and NP Epitopes (Intracellular Cytokine Staining)



| Epitope      | Cytokine(s)  | Percentage of CD8+ T-cells                      | Reference |
|--------------|--------------|-------------------------------------------------|-----------|
| M1(58-66)    | IFN-y        | 0.1 - 2.1%                                      | [6]       |
| NP (various) | IFN-y, TNF-α | 0.1 - 17.2%                                     | [6]       |
| M1(58-66)    | IFN-γ        | Not specified, but detectable                   | [7]       |
| NP(383-391)  | IFN-γ        | Not specified, but detectable                   | [7]       |
| NP(366-374)  | IFN-γ        | High percentages<br>detected post-<br>challenge | [5]       |

## **Experimental Protocols**

Accurate and reproducible measurement of T-cell responses is paramount in immunological studies. Below are detailed methodologies for the two key experiments cited in this guide.

### Interferon-y (IFN-y) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokinesecreting cells at the single-cell level.

### Protocol:

- Plate Coating: Pre-coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Wash and resuspend the cells in a complete culture medium.
- Blocking: Wash the coated plate to remove excess antibody and block non-specific binding with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.



- Stimulation: Add PBMCs to the wells (typically 2 x 10^5 cells/well) along with the M1 or NP peptide epitope at a final concentration of 1-10 μg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope of IFN-y and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.
- Development: Wash the plate and add a substrate that will be converted by the enzyme into a colored, insoluble spot.
- Analysis: Once spots are fully developed, wash the plate, allow it to dry, and count the spots
  using an automated ELISpot reader. Each spot represents a single IFN-y-secreting cell.

### Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of individual cells, enabling the identification of specific T-cell subsets that are producing cytokines in response to an antigen.

#### Protocol:

- Cell Stimulation: Stimulate PBMCs with the M1 or NP peptide (1-10 μg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.
- Surface Staining: Wash the cells and stain them with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve their cellular structure. Then, permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based) to allow antibodies to enter the cell.



- Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-y, TNF-α, IL-2).
- Data Acquisition: Wash the cells and acquire data using a flow cytometer. The instrument will
  pass the cells one by one through a laser beam and detect the fluorescence emitted from
  each cell.
- Data Analysis: Analyze the acquired data using flow cytometry software to quantify the percentage of CD8+ or CD4+ T-cells that are positive for the specific cytokine(s) of interest.

# Mandatory Visualization: Signaling Pathways and Experimental Workflows MHC Class I Antigen Presentation Pathway

// Nodes Virus [label="Influenza Virus", fillcolor="#EA4335", fontcolor="#FFFFF"]; InfectedCell [label="Infected Host Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralProteins [label="Viral Proteins (M1, NP)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptides [label="Peptides (e.g., M1(58-66))", fillcolor="#34A853", fontcolor="#FFFFFF"]; TAP [label="TAP Transporter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; MHC\_I [label="MHC Class I", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptide\_MHC [label="Peptide-MHC I Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Golgi [label="Golgi Apparatus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurface [label="Cell Surface", shape=point, width=0.01]; TCR [label="T-Cell Receptor (TCR)\non CD8+ T-Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Virus -> InfectedCell [label="Infects"]; InfectedCell -> ViralProteins
[label="Replication"]; ViralProteins -> Proteasome [label="Degradation"]; Proteasome ->
Peptides; Peptides -> TAP; TAP -> ER; MHC\_I -> ER; Peptides -> MHC\_I [dir=none,
constraint=false]; ER -> Golgi [label="Transport"]; MHC\_I -> Golgi [dir=none, constraint=false];
Golgi -> Peptide\_MHC [label="Loading"]; Peptide\_MHC -> CellSurface [label="Transport"];
CellSurface -> TCR [label="Presentation & Recognition"];



// Invisible nodes for layout {rank=same; Virus; InfectedCell} {rank=same; ViralProteins; Proteasome} {rank=same; Peptides; TAP; ER; MHC\_I} {rank=same; Golgi; Peptide\_MHC} {rank=same; CellSurface; TCR} } caption: "MHC Class I Antigen Presentation of Influenza Epitopes"

### T-Cell Receptor (TCR) Signaling Pathway

// Nodes TCR\_CD3 [label="TCR-CD3 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pMHC [label="Peptide-MHC I", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lck [label="Lck", fillcolor="#FBBC05", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#FBBC05", fontcolor="#202124"]; LAT\_SLP76 [label="LAT & SLP-76", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG1 [label="PLCy1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; RasGRP [label="RasGRP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca [label="Ca²+Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFAT [label="NF-kB", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFAT [label="NFAT", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=cds, fillcolor="#5F6368", fontcolor="#5F6368", fontco

// Edges pMHC -> TCR\_CD3 [label="Binds"]; TCR\_CD3 -> Lck [label="Activates"]; Lck -> ZAP70 [label="Phosphorylates"]; ZAP70 -> LAT\_SLP76 [label="Phosphorylates"]; LAT\_SLP76 -> PLCG1 [label="Activates"]; PLCG1 -> PIP2 [label="Hydrolyzes"]; PIP2 -> DAG; PIP2 -> IP3; DAG -> PKC; DAG -> RasGRP; IP3 -> Ca; PKC -> NFkB; RasGRP -> AP1; Ca -> Calcineurin; Calcineurin -> NFAT; NFkB -> Gene\_Expression; NFAT -> Gene\_Expression; AP1 -> Gene Expression; } caption: "T-Cell Receptor Signaling Cascade"

### **Experimental Workflow for T-Cell Response Analysis**

// Nodes Blood\_Sample [label="Whole Blood Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; PBMC\_Isolation [label="PBMC Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Peptide Stimulation\n(M1 or NP Epitope)", fillcolor="#FBBC05", fontcolor="#202124"]; ELISpot [label="ELISpot Assay", shape=invhouse,



fillcolor="#34A853", fontcolor="#FFFFFF"]; ICS [label="Intracellular Cytokine Staining", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISpot\_Analysis [label="Spot Counting\n(Frequency of IFN-γ+ cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Flow\_Cytometry [label="Flow Cytometry Analysis\n(% of Cytokine+ T-cells)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Blood\_Sample -> PBMC\_Isolation; PBMC\_Isolation -> Stimulation; Stimulation -> ELISpot; Stimulation -> ICS; ELISpot -> ELISpot\_Analysis; ICS -> Flow\_Cytometry; } caption: "Workflow for Analyzing T-Cell Responses"

### Conclusion

Both influenza M1 and NP proteins are critical targets of the cellular immune response, with T-cells recognizing epitopes from these proteins playing a significant role in viral clearance and protection. The M1(58-66) epitope is a well-defined, immunodominant HLA-A2 restricted epitope that elicits robust CD8+ T-cell responses. NP also contains numerous immunodominant epitopes that are recognized by both CD4+ and CD8+ T-cells, often at high frequencies. The choice of which epitope to focus on for vaccine development or immunological studies may depend on the specific HLA types of the target population and the desired breadth of the immune response. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working to harness the power of T-cell immunity against influenza.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Epitope specific T-cell responses against influenza A in a healthy population PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]



- 4. The loss of immunodominant epitopes affects interferon-y production and lytic activity of the human influenza virus-specific cytotoxic T lymphocyte response in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of T-Cell Responses to Influenza M1 and NP Epitopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13923647#comparing-t-cell-responses-to-influenza-m1-61-72-and-np-epitopes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com